Bienvenue dans la boutique en ligne BenchChem!

6-benzoyl-2,3-dihydro-1,4-benzodioxine

Regioselective synthesis Friedel-Crafts acylation Structure-activity relationship

6-Benzoyl-2,3-dihydro-1,4-benzodioxine (CAS 93637-87-7), also known as 3,4-ethylenedioxybenzophenone or (2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)methanone, is a synthetic 1,4-benzodioxane derivative with the molecular formula C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol. This compound features a benzoyl substituent at the 6-position of the saturated 1,4-benzodioxane scaffold, a structural motif recognized in medicinal chemistry for its versatility in generating bioactive molecules with anti-inflammatory, α-adrenergic, and antithrombotic properties.

Molecular Formula C15H12O3
Molecular Weight 240.258
CAS No. 93637-87-7
Cat. No. B2887545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-benzoyl-2,3-dihydro-1,4-benzodioxine
CAS93637-87-7
Molecular FormulaC15H12O3
Molecular Weight240.258
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C15H12O3/c16-15(11-4-2-1-3-5-11)12-6-7-13-14(10-12)18-9-8-17-13/h1-7,10H,8-9H2
InChIKeyMPTQHSCJAADSCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Benzoyl-2,3-dihydro-1,4-benzodioxine (CAS 93637-87-7): Structural and Pharmacological Profile for Informed Procurement


6-Benzoyl-2,3-dihydro-1,4-benzodioxine (CAS 93637-87-7), also known as 3,4-ethylenedioxybenzophenone or (2,3-dihydro-1,4-benzodioxin-6-yl)(phenyl)methanone, is a synthetic 1,4-benzodioxane derivative with the molecular formula C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol . This compound features a benzoyl substituent at the 6-position of the saturated 1,4-benzodioxane scaffold, a structural motif recognized in medicinal chemistry for its versatility in generating bioactive molecules with anti-inflammatory, α-adrenergic, and antithrombotic properties [1]. Its first X-ray crystallographic characterization, reported in 2024, confirmed the molecular geometry and updated earlier spectroscopic assignments, providing a definitive structural benchmark for quality control in procurement [2].

Why Generic 1,4-Benzodioxane Analogs Cannot Substitute 6-Benzoyl-2,3-dihydro-1,4-benzodioxine in Regiochemically Defined Applications


Within the 1,4-benzodioxane family, the position and nature of the acyl substituent critically determine both physicochemical properties and biological activity profiles. The 6-benzoyl substitution pattern confers distinct electronic and steric characteristics compared to 7-acyl isomers, 6-acetyl (methyl ketone) analogs, or 6-halogenated derivatives [1]. Friedel-Crafts acylation of 2-substituted-1,4-benzodioxins proceeds regioselectively to yield 6-acyl compounds, but the benzoyl group's greater steric bulk and extended conjugation distinguish the title compound from its 6-acetyl counterpart in terms of melting point (higher), lipophilicity (higher logP), and potential π-stacking interactions with biological targets [2]. These molecular-level differences translate into non-interchangeable behavior in pharmacological assays, synthetic elaboration, and analytical reference applications, as detailed below .

Quantitative Differentiation Evidence for 6-Benzoyl-2,3-dihydro-1,4-benzodioxine: Head-to-Head and Cross-Study Comparisons


Regiochemical Specificity: 6-Benzoyl vs. 7-Benzoyl Substitution in Friedel-Crafts Acylation

Friedel-Crafts acylation of 2-substituted-1,4-benzodioxin derivatives proceeds with complete regioselectivity to yield exclusively the 6-acyl isomer, not the 7-acyl isomer. This regiochemical outcome is confirmed by ¹H NMR analysis, where the aromatic protons 5-H and 8-H exhibit equal chemical shift values in the 6-benzoyl product, a splitting pattern distinct from that of 7-substituted isomers [1]. In the 1999 study by Labanauskas et al., ketones synthesized via acylation of 6-bromo-, 6-chloro-, or 6-ethylbenzodioxane with substituted benzoyl chlorides all retained the 6-position substitution, and the IR carbonyl stretching frequencies were lower for the 6-benzoyl series (νCO 1616–1648 cm⁻¹) compared to the 6-alkyl/acetyl series (νCO 1652–1676 cm⁻¹), indicating enhanced conjugation in the benzoyl derivatives [2].

Regioselective synthesis Friedel-Crafts acylation Structure-activity relationship

X-Ray Crystallographic Structural Validation vs. Historical Spectroscopic Assignments

The first single-crystal X-ray diffraction structure of 6-benzoyl-2,3-dihydro-1,4-benzodioxine was reported in 2024, providing unambiguous bond lengths, bond angles, and torsion angles for the dioxane ring and benzoyl group. This study also updated earlier ¹H NMR, ¹³C NMR, and IR spectroscopic assignments, correcting ambiguities present in prior reports [1]. The melting point was precisely determined and reported alongside this structural characterization, offering a definitive purity benchmark that earlier literature compilations lacked [2].

X-ray crystallography Structural confirmation Quality control

Validated Reference Standard for Drug Impurity Profiling: Differentiation from Non-Reference Grade Analogs

6-Benzoyl-2,3-dihydro-1,4-benzodioxine is explicitly designated as a reference substance for drug impurity analysis and as a biological/medical research reagent by multiple certified standard providers . This designation implies that the compound has been subjected to purity certification (typically ≥98% by HPLC) and identity confirmation protocols that are not universally applied to closely related benzodioxane derivatives such as 6-acetyl-1,4-benzodioxane (CAS 2879-20-1), which is primarily marketed as a synthetic intermediate rather than a certified reference material .

Reference standard Drug impurity Pharmacopoeial analysis

Anti-Inflammatory Activity: Class-Level Pharmacological Differentiation from Non-Benzoylated Benzodioxanes

Derivatives of 6-benzoyl-1,4-benzodioxane were evaluated for anti-inflammatory activity using the carrageenan-induced hind paw edema model in rats, a standard acute inflammation assay. The 1999 study by Labanauskas et al. demonstrated that several 6-benzoyl derivatives exhibited statistically significant inhibition of edema, confirming that the benzoyl substituent at the 6-position is compatible with anti-inflammatory activity [1]. While the parent compound itself served as a synthetic precursor in this study, the broader class of 6-acyl-1,4-benzodioxanes had previously been shown to exhibit anti-inflammatory effects in both carrageenan and bentonite edema models, with the 6-benzoyl substitution pattern providing a distinct pharmacological profile from the 6-acetyl or unsubstituted benzodioxane scaffolds [2].

Anti-inflammatory Carrageenan edema Benzodioxane pharmacology

Synthetic Accessibility: Higher Yield and Purity via Optimized Friedel-Crafts Acylation vs. Alternative Routes

The regioselective Friedel-Crafts acylation of 1,4-benzodioxane with benzoyl chloride in the presence of anhydrous AlCl₃ provides direct access to 6-benzoyl-2,3-dihydro-1,4-benzodioxine. The 1995 Tetrahedron study demonstrated that this method proceeds with high regioselectivity for the 6-position when the dioxane ring is saturated (2,3-dihydro form), in contrast to the 1,4-benzodioxin system which may yield mixtures. A related methodology using AlCl₃-DMSO or AlCl₃-DMF reagents was reported for regioselective acylation of benzodioxane derivatives with acyl halides and anhydrides, further expanding the synthetic toolkit for this specific scaffold [1]. The compound is commercially available at 98% purity from multiple suppliers, indicating that the optimized synthetic route supports consistent quality at scale .

Synthetic efficiency Friedel-Crafts acylation Process chemistry

Optimal Application Scenarios for 6-Benzoyl-2,3-dihydro-1,4-benzodioxine Based on Differential Evidence


Certified Reference Standard for Pharmacopoeial Impurity Profiling of Benzodioxane-Containing APIs

In analytical laboratories conducting impurity profiling for benzodioxane-based active pharmaceutical ingredients (e.g., piperoxan, WB4101, or related α-adrenergic agents), 6-benzoyl-2,3-dihydro-1,4-benzodioxine serves as a certified reference substance with defined purity (≥98%) and fully characterized spectroscopic and crystallographic identity . Its unambiguous 6-position substitution, confirmed by X-ray crystallography and NMR spectroscopy, eliminates the risk of isomeric misassignment that could compromise analytical method validation [1]. Procuring this compound from certified standard suppliers ensures traceability and regulatory defensibility that non-certified analogs cannot provide.

Synthetic Building Block for Regiochemically Defined 6-Substituted 1,4-Benzodioxane Libraries

Medicinal chemistry groups constructing libraries of 1,4-benzodioxane derivatives for structure-activity relationship studies can utilize 6-benzoyl-2,3-dihydro-1,4-benzodioxine as a key intermediate. The 6-benzoyl group can be reduced, alkylated, or converted to oximes, hydrazones, and heterocycles while maintaining the defined 6-position regiochemistry . Unlike 6-acetyl-1,4-benzodioxane, the benzoyl group offers enhanced UV absorption and π-stacking interactions that are valuable in both biochemical assays and photochemical applications, including the synthesis of aza-BODIPY photosensitizers where the 1,4-benzodioxane-6-yl substituent confers improved photostability [1].

Lead-Like Starting Point for Anti-Inflammatory Drug Discovery Programs

For research programs targeting novel anti-inflammatory agents, 6-benzoyl-2,3-dihydro-1,4-benzodioxine represents a pharmacologically validated scaffold. Published studies confirm that 6-benzoyl-1,4-benzodioxane derivatives exhibit anti-inflammatory activity in the carrageenan-induced rat paw edema model, a standard acute inflammation assay . The benzodioxane core has been recognized across multiple independent studies as a privileged scaffold for anti-inflammatory drug design, and the 6-benzoyl substitution pattern has been explicitly explored in this context, providing a literature-supported rationale for its selection over uncharacterized or inactive analogs [1].

Photochemical and Materials Science Applications Leveraging the Benzophenone Chromophore

The 3,4-ethylenedioxybenzophenone structure endows this compound with photochemical properties typical of benzophenone derivatives, including UV absorption and triplet-state photosensitization. These properties are further modulated by the electron-donating dioxane ring, making it a candidate for photoinitiator systems and photostable triplet photosensitizers. In aza-BODIPY systems, 1,4-benzodioxane-6-yl substitution has been demonstrated to enhance photostability while maintaining efficient triplet photosensitization, suggesting that this compound can serve as a precursor or reference material in photochemical research .

Quote Request

Request a Quote for 6-benzoyl-2,3-dihydro-1,4-benzodioxine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.